1-(Pyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-3-carboxylic acid
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Overview
Description
1-(Pyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-3-carboxylic acid is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. This compound features a unique structure that combines a pyrrolo[1,2-d][1,2,4]triazine ring with a piperidine-3-carboxylic acid moiety, making it a valuable scaffold for the development of various therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-3-carboxylic acid typically involves multiple steps, starting with the formation of the pyrrolo[1,2-d][1,2,4]triazine core. One common method involves the nucleophile-induced rearrangement of pyrrolooxadiazines and the regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles . The reaction conditions often include the use of solid alumina and room temperature for the initial steps, followed by cyclization under basic conditions using catalysts like cesium carbonate in dimethyl sulfoxide (DMSO) .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
1-(Pyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Pyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting the signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of cancer cell growth and the induction of apoptosis .
Comparison with Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine: Another fused heterocycle with similar applications in kinase inhibition and drug development.
Pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one: A derivative with potential pharmacological activities.
7-(3-(Piperazin-1-yl)phenyl)pyrrolo[2,1-f][1,2,4]triazine-4-amine: A compound with demonstrated efficacy in inhibiting PI3Kδ, a target for autoimmune diseases.
Uniqueness: 1-(Pyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-3-carboxylic acid stands out due to its unique combination of the pyrrolo[1,2-d][1,2,4]triazine ring and the piperidine-3-carboxylic acid moiety, which provides a versatile scaffold for the development of diverse therapeutic agents .
Properties
Molecular Formula |
C12H14N4O2 |
---|---|
Molecular Weight |
246.27 g/mol |
IUPAC Name |
1-pyrrolo[1,2-d][1,2,4]triazin-1-ylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C12H14N4O2/c17-12(18)9-3-1-5-15(7-9)11-10-4-2-6-16(10)8-13-14-11/h2,4,6,8-9H,1,3,5,7H2,(H,17,18) |
InChI Key |
VCNBBSXNLMYLEW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NN=CN3C2=CC=C3)C(=O)O |
Origin of Product |
United States |
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